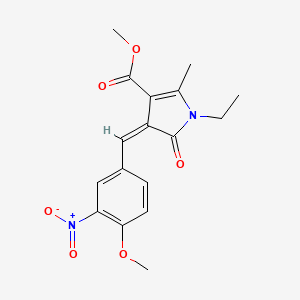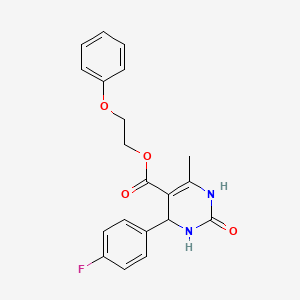
beta-hydroxy-2-nitrophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-hydroxy-2-nitrophenylalanine (BHPF) is a synthetic amino acid that has been widely used in scientific research. It is a derivative of phenylalanine and has a hydroxyl group (-OH) and a nitro group (-NO2) attached to the benzene ring. BHPF has unique properties that make it a valuable tool in biochemical and physiological studies.
Mecanismo De Acción
Beta-hydroxy-2-nitrophenylalanine acts as a competitive inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase, which are involved in the conversion of phenylalanine and tyrosine to L-DOPA, a precursor of catecholamines. This compound binds to the active site of the enzymes and prevents the binding of the natural substrates, leading to a decrease in the production of catecholamines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of phenylalanine hydroxylase and tyrosine hydroxylase in a dose-dependent manner. In vivo studies have shown that this compound can decrease the levels of dopamine, norepinephrine, and epinephrine in the brain and peripheral tissues. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beta-hydroxy-2-nitrophenylalanine has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively simple and straightforward. This compound can be used as a substrate for enzymes and a fluorescent probe for protein-protein interactions and enzyme activities. However, this compound also has some limitations. It is a synthetic compound that does not occur naturally in living organisms, and its effects may not be representative of those of natural substrates. This compound may also have off-target effects on other enzymes and pathways.
Direcciones Futuras
There are several future directions for the use of beta-hydroxy-2-nitrophenylalanine in scientific research. One direction is to study the effects of this compound on other enzymes and pathways that are involved in the biosynthesis and metabolism of catecholamines. Another direction is to develop new derivatives of this compound with improved selectivity and potency for specific enzymes and targets. This compound can also be used in combination with other compounds to investigate the synergistic effects on cellular processes and disease models. Finally, this compound can be used in clinical studies to evaluate its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its unique properties and applications. Its synthesis method is relatively simple, and it can be used as a substrate for enzymes and a fluorescent probe for protein-protein interactions and enzyme activities. This compound has various biochemical and physiological effects, and its use in future research can lead to new insights into cellular processes and disease models.
Métodos De Síntesis
Beta-hydroxy-2-nitrophenylalanine can be synthesized by the reaction of 2-nitrophenylacetic acid with L-phenylalanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
Beta-hydroxy-2-nitrophenylalanine has been used in a variety of scientific research fields, including biochemistry, pharmacology, and physiology. It can be used as a substrate for enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, which are involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This compound can also be used as a fluorescent probe to monitor protein-protein interactions and enzyme activities in vitro and in vivo.
Propiedades
Número CAS |
52773-86-1 |
|---|---|
Fórmula molecular |
C9H10N2O5 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-3-1-2-4-6(5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1 |
Clave InChI |
HICBGALJKFSUJH-JAMMHHFISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C([C@@H](C(=O)O)N)O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5190621.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190635.png)
![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![butyl 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5190658.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5190661.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5190671.png)
![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)

![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)

![7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5190705.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)